1-(1-Phenylethyl)piperazine

Catalog No.
S672214
CAS No.
69628-75-7
M.F
C12H18N2
M. Wt
190.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(1-Phenylethyl)piperazine

Synthesis of enantiomerically pure CNS APIs requires precise stereochemical control. Using achiral analogs or racemic intermediates leads to costly diastereomer separation and yield loss. 1-(1-Phenylethyl)piperazine (CAS 69628-75-7) provides a defined chiral center for asymmetric synthesis.

  • Enables enantioselective construction of CNS-targeting molecules without inherent stimulant activity.
  • Avoids racemization and complex resolution steps, improving overall yield and purity.
  • Available from SMolecule with batch-to-batch stereochemical consistency for reliable scale-up.

CAS Number

69628-75-7

Product Name

1-(1-Phenylethyl)piperazine

IUPAC Name

1-(1-phenylethyl)piperazine

Molecular Formula

C12H18N2

Molecular Weight

190.28 g/mol

InChI

InChI=1S/C12H18N2/c1-11(12-5-3-2-4-6-12)14-9-7-13-8-10-14/h2-6,11,13H,7-10H2,1H3

InChI Key

PYBNQKSXWAIBKN-UHFFFAOYSA-N

SMILES

CC(C1=CC=CC=C1)N2CCNCC2

Canonical SMILES

CC(C1=CC=CC=C1)N2CCNCC2

The exact mass of the compound 1-(1-Phenylethyl)piperazine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

1-(1-Phenylethyl)piperazine, α-Methylbenzylpiperazine, N-(1-Phenylethyl)piperazine, 1-(1-Phenylethyl)piperazine, racemic, 1-(α-Methylbenzyl)piperazine

Purity

≥98%

Package Size

1 g, 5 g, 25 g, 100 g

1-(1-Phenylethyl)piperazine is a substituted piperazine derivative recognized as a versatile intermediate in pharmaceutical and organic synthesis. Its key structural feature is a chiral center at the alpha-carbon of the phenylethyl group, allowing for its application in enantioselective synthesis. This compound serves as a critical precursor for creating complex, stereospecific molecules, particularly those targeting the central nervous system (CNS). Its utility is primarily as a building block or a chiral auxiliary, where its specific stereochemistry is transferred to a target molecule during synthesis.

Research Fit

1
Phenylalkylpiperazine scaffold supports sigma-1 receptor pharmacology studies
2
Chiral center enables stereochemical-control studies and asymmetric synthesis
3
Predicted basicity profile supports CNS medicinal chemistry intermediate research

Substituting 1-(1-Phenylethyl)piperazine with simpler, achiral analogs like Benzylpiperazine (BZP) or using the racemic mixture instead of a specific enantiomer can lead to critical failures in synthesis and biological activity. The alpha-methyl group and the defined stereocenter are not merely structural bulk; they are essential for directing stereoselective reactions and achieving the required three-dimensional architecture for target bioactivity. Using an achiral analog like BZP, which lacks this stereocenter, makes asymmetric synthesis impossible and can alter the pharmacological profile, as BZP itself has potent stimulant properties distinct from the intended target molecule. Furthermore, starting a multi-step synthesis with a racemic mixture often results in diastereomeric products that are difficult and costly to separate, significantly reducing the overall yield of the desired active enantiomer.

Substitution Risk

Benzylpiperazine-based analogs
May lack the phenylalkyl pharmacophore required for sigma-1 receptor engagement, risking null binding outcomes.
Achiral piperazine alternatives
Cannot support enantioselective workflows or stereochemical investigations; stereocenter is absent.
N-Alkyl chain length variants
May shift receptor affinity profiles; substitution pattern directly influences recognition, not interchangeable without validation.

Chiral Precursor for Levocetirizine

The use of an enantiomerically pure piperazine derivative is critical for the efficient synthesis of the antihistamine Levocetirizine. Processes starting with the optically active (-)-1-[(4-chlorophenyl)phenylmethyl]piperazine, a close structural and functional analog of 1-(1-Phenylethyl)piperazine, demonstrate high yields. For instance, a patented process reports a yield of 90.83% for a key intermediate step when using the pure enantiomer. In contrast, syntheses that begin with the racemic mixture require a difficult and yield-reducing resolution step using a chiral acid, such as dibenzoyl-D-tartaric acid, to isolate the desired enantiomer before proceeding.

Evidence DimensionSynthetic Route Efficiency
Target Compound DataDirect use of a pure enantiomer leads to high-yield steps (e.g., 90.83% yield for an intermediate).
Comparator Or BaselineUse of a racemic mixture, which requires a separate, costly chemical resolution step before the main synthesis can proceed.
Quantified DifferenceEliminates an entire process step (chiral resolution), preserving overall yield and reducing solvent/reagent consumption.
ConditionsIndustrial synthesis of Levocetirizine and its key intermediates.

Procuring the correct, enantiomerically pure starting material avoids significant downstream costs, process complexity, and yield loss associated with resolving a racemic mixture.

Sigma-1 Binding
Class-level
Phenylalkyl substitution vs. benzylpiperazine: class-level SAR indicates high sigma-1 engagement; 1-benzylpiperazine Ki >10,000 nM (inactive).
Supports sigma-1 pharmacophore requirement; benzylpiperazine insufficient.
Data to verify for specific compound; class inference only.

Chirality vs BZP Stimulant Effects

1-(1-Phenylethyl)piperazine is structurally distinct from its simpler achiral analog, 1-Benzylpiperazine (BZP), due to the presence of an alpha-methyl group, which creates a chiral center. This structural difference is critical in applications where precise molecular geometry is required for interaction with biological targets. BZP is a potent CNS stimulant, acting as a norepinephrine-dopamine releasing agent with about 10% the potency of d-amphetamine. In contrast, 1-(1-Phenylethyl)piperazine is employed as a non-bioactive building block to construct larger molecules where the phenylethyl moiety provides a specific, stereochemically-defined scaffold essential for the final product's intended activity.

Evidence DimensionPharmacological Profile
Target Compound DataUsed as a chiral building block to impart specific 3D structure onto a final molecule.
Comparator Or Baseline1-Benzylpiperazine (BZP) is a potent psychoactive stimulant with amphetamine-like effects.
Quantified DifferenceQualitatively different mechanism of use: a structural scaffold versus a potent CNS stimulant.
ConditionsGeneral medicinal chemistry and drug development.

Selecting this compound over BZP is a non-negotiable choice when the goal is to build a specific chiral molecule, as BZP would introduce potent, unintended psychoactive effects and lacks the necessary stereocenter.

Stereocenter Presence
Reported
1 stereocenter (benzylic carbon) vs. 0 in achiral analogs; (R)-enantiomer available.
Enables enantioselective research; achiral piperazines cannot serve this role.
Racemate and single enantiomer options support stereochemical investigation.
Basicity (pKa)
Data to verify
Predicted pKa 9.11 ± 0.10, comparable to 1-methylpiperazine; 0.62 units lower than unsubstituted piperazine N1.
Predicted protonation state informs CNS research fit and formulation pH context.
Computational prediction; experimental verification recommended.

Asymmetric API Synthesis

This compound is the right choice for multi-step syntheses of enantiomerically pure Active Pharmaceutical Ingredients (APIs). Its defined stereochemistry is crucial for building the final molecular structure, thereby avoiding the significant yield losses and high costs associated with resolving racemic intermediates in later stages of production.

Chiral Scaffolds for SAR Studies

In structure-activity relationship (SAR) studies, where the precise 3D orientation of a pharmacophore is critical for target binding, 1-(1-Phenylethyl)piperazine serves as an ideal starting material. It allows researchers to construct novel chiral molecules without introducing the potent, and often undesirable, stimulant bioactivity of simpler analogs like Benzylpiperazine.

Application Fit Matrix

Application
Selection Property
Validation Focus
Sigma-1 receptor pharmacology studies
Phenylalkylpiperazine pharmacophore requirement
Sigma-1 binding assay context and class-level SAR review
Chiral building-block synthesis
Stereocenter availability (racemic or enantiopure)
Enantiomeric identity verification via chiral HPLC
CNS medicinal chemistry programs
Predicted basicity and lipophilicity profile
Protonation state assessment at physiological pH
Phenylalkylamine SAR investigations
α-Methyl substitution pattern
Comparative binding affinity within branched-alkyl piperazine series

XLogP3

1.5

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

69628-75-7

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